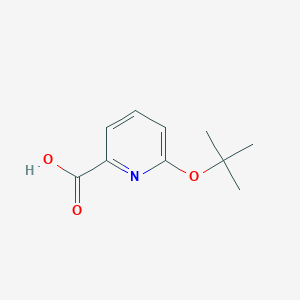

6-(Tert-butoxy)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

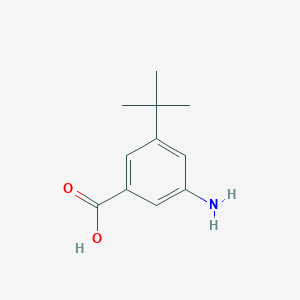

6-(Tert-butoxy)picolinic acid is a derivative of picolinic acid, which is an important heterocyclic compound. It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 6-(Tert-butoxy)picolinic acid consists of 27 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 6-(Tert-butoxy)picolinic acid are not well documented, it’s known that pinacol boronic esters can undergo catalytic protodeboronation, a process that could potentially be relevant to the chemistry of 6-(Tert-butoxy)picolinic acid .Applications De Recherche Scientifique

Herbicide Development

6-(Tert-butoxy)picolinic acid derivatives have been explored for their potential as synthetic auxin herbicides . These compounds, including the structurally related picolinic acids, have shown promise in inhibiting the growth of certain plants by mimicking the action of natural plant hormones . For instance, derivatives have been synthesized with the aim of discovering compounds with potent herbicidal activity, and some have exhibited better post-emergence herbicidal activity than existing commercial herbicides .

Antiviral Research

Picolinic acid, from which 6-(Tert-butoxy)picolinic acid is derived, has demonstrated broad-spectrum antiviral abilities . It has been found to block the entry of enveloped viruses such as SARS-CoV-2 and influenza A into host cells, preventing infection . This suggests that derivatives of picolinic acid, including 6-(Tert-butoxy)picolinic acid, could be valuable in the development of antiviral therapeutics.

Molecular Docking Studies

In the realm of computational chemistry, 6-(Tert-butoxy)picolinic acid can be used in molecular docking studies to understand its interaction with biological targets. This is crucial for the design of new molecules with desired biological activities . The docking studies help in identifying how these compounds might interact with proteins like the auxin-signaling F-box protein, which is significant for herbicidal activity .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for the creation of a variety of derivatives with potential applications in agriculture and medicine. The tert-butoxy group in particular may offer steric hindrance that can be exploited to create more selective and potent compounds .

Quantitative Structure-Activity Relationship (QSAR) Modeling

6-(Tert-butoxy)picolinic acid derivatives can be used in QSAR modeling to predict the herbicidal activity of new compounds. This involves constructing a model that correlates chemical structure with biological activity, guiding the synthesis of new herbicides .

Trace Element Absorption

Picolinic acid is known to facilitate the absorption of zinc and other trace elements from the gut. While 6-(Tert-butoxy)picolinic acid itself may not have this property, its derivatives could potentially be modified to enhance this ability, which has implications for nutritional science and medicine .

Lead Structure for Novel Herbicides

The structure of 6-(Tert-butoxy)picolinic acid provides a template for the discovery of novel herbicides. By modifying its structure, researchers can create new compounds that may offer improved safety profiles for crops like corn, wheat, and sorghum while effectively controlling weeds .

Drug Resistance Studies

Given the antiviral properties of picolinic acid, studying 6-(Tert-butoxy)picolinic acid and its derivatives could contribute to understanding mechanisms of drug resistance. This is particularly relevant in the context of viruses that rapidly mutate, necessitating the development of compounds that can remain effective over time .

Mécanisme D'action

Target of Action

Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function

Biochemical Pathways

Picolinic acid has been shown to affect pathways related tozinc transport . It’s also been reported to have antiviral activity, suggesting it may impact pathways related to viral replication .

Result of Action

Picolinic acid has been shown to haveantiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBBBFIVUMNRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628869 |

Source

|

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717105-06-1 |

Source

|

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.